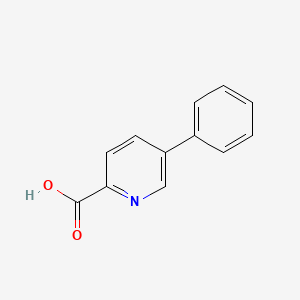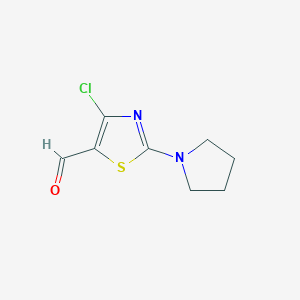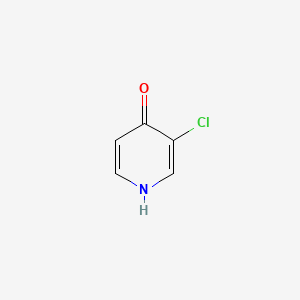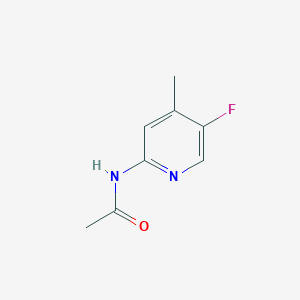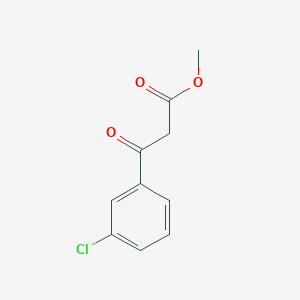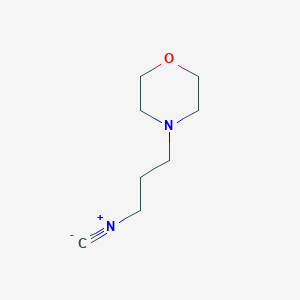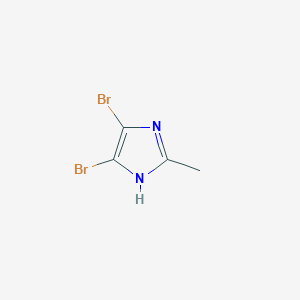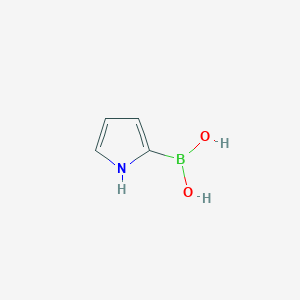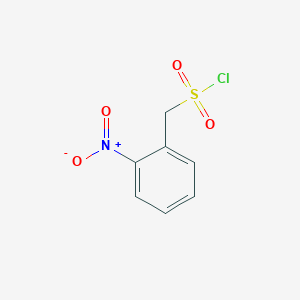
5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide
説明
5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide (5-oxo-PTIO) is a chemical compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is an organic compound that has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, 5-oxo-PTIO has been used in the synthesis of other compounds and has been shown to have potential applications in drug delivery, biochemistry, and biomedicine. In
科学的研究の応用
Protein Sequencing
Pth-asparagine plays a crucial role in protein sequencing through the Edman degradation process . This method involves the stepwise removal of amino acids from the N-terminal end of a peptide chain, which are then identified as phenylthiohydantoin (PTH) derivatives. The high-performance liquid chromatography (HPLC) analysis of PTH amino acids allows for the rapid, sensitive, and quantitative determination of amino acid sequences in proteins and peptides .
Cancer Research
In cancer research, derivatives of Pth-asparagine have been explored for their potential antineoplastic properties. The compound’s structure is related to thiazolidinones, which have shown promise in anti-tumor and cytotoxic activities . This makes Pth-asparagine a candidate for the development of new cancer therapies.
Microbial Inhibition
Thiazole derivatives, which share a structural similarity with Pth-asparagine, have been studied for their antimicrobial properties . These compounds have shown effectiveness against a range of microbial pathogens, suggesting that Pth-asparagine could be used in the development of new antimicrobial agents.
Enzyme Inhibition
Pth-asparagine’s structure is related to compounds that have been found to inhibit enzymes involved in various biological processes. For example, thiazole derivatives have been reported to inhibit bacterial DNA gyrase B, an enzyme crucial for bacterial DNA replication . This indicates potential applications of Pth-asparagine in antibiotic development.
Neurological Studies
The compound’s relevance to asparagine and its derivatives suggests potential applications in neurological studies. Asparagine plays a vital role in the biosynthesis of neurotransmitters, and its analogs could help in understanding neurodegenerative diseases and developing treatments .
Agricultural Chemistry
Pth-asparagine derivatives could be used in agricultural chemistry, particularly in the synthesis of biocides and fungicides . Their potential effectiveness in controlling fungal pathogens could lead to the development of new agricultural products to protect crops.
Pharmaceutical Development
The structural features of Pth-asparagine make it a valuable scaffold for pharmaceutical development. Its analogs have been used in the creation of various drugs, including anti-HIV, anti-tubercular, and anti-inflammatory medications .
Analytical Chemistry
In analytical chemistry, Pth-asparagine is used for the identification and characterization of amino acids in proteins and peptides. The compound’s ability to form stable derivatives during the Edman degradation makes it an essential tool for protein microcharacterization .
作用機序
Target of Action
Phenylthiohydantoin-asparagine, also known as Pth-asparagine, primarily targets the type-1 parathyroid hormone receptor (PTHR1) . PTHR1 is a key modulator of calcium and phosphate homeostasis, along with calcitriol (1,25-dihydroxyvitamin D) and fibroblast growth factor 23 (FGF23) .
Mode of Action
The interaction of Phenylthiohydantoin-asparagine with its target, PTHR1, is crucial for maintaining extracellular calcium homeostasis . The minute-to-minute control of serum ionized calcium concentration is exclusively mediated by PTH, maintaining the concentration of this divalent cation within a narrow range through stimulation of renal tubular calcium reabsorption and bone resorption .
Biochemical Pathways
Phenylthiohydantoin-asparagine is involved in several biochemical pathways. Asparagine, a non-essential amino acid, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Pharmacokinetics
It is known that l-asparaginase, a related compound, is prescribed to completely deplete asparagine in blood . A program to monitor enzyme activity and asparagine levels in serum was started due to increasing reports of treatment complications .
Result of Action
The molecular and cellular effects of Phenylthiohydantoin-asparagine’s action are primarily related to its role in modulating calcium and phosphate homeostasis . It also plays a role in the development of cancer cells . Various cancer cells initiate different reprogramming processes in response to the deficiency of asparagine .
Action Environment
The action, efficacy, and stability of Phenylthiohydantoin-asparagine can be influenced by environmental factors. For instance, oxidation of Met residues in PTH to Met sulfoxide results in decreased biological function of the peptide . This suggests that the loss of biological function of PTH upon oxidation of Met-8 is due, at least in part, to the conversion from a hydrophobic to a hydrophilic residue that disrupts direct hydrophobic interaction between PTH and PTHR1 .
特性
IUPAC Name |
2-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9(15)6-8-10(16)14(11(17)13-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,12,15)(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGVIKNSDQBZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
CAS RN |
5624-08-8 | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5624-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-oxo-1-phenyl-2-thioxo-4-imidazolidineacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Pth-asparagine formation in protein research?
A1: Pth-asparagine [, ] is formed when the amino acid asparagine at the N-terminal of a protein reacts with phenylisothiocyanate (PITC) during Edman degradation. This technique is crucial for determining the amino acid sequence of a protein. The amount of Pth-asparagine formed can indicate the presence and accessibility of the N-terminal asparagine residue in the protein structure.
Q2: How does the presence of zinc ions affect the formation of Pth-asparagine in carboxypeptidase A?
A2: Research on carboxypeptidase A [] suggests that the presence of zinc ions bound to the enzyme can hinder the reaction of the N-terminal asparagine with phenylisothiocyanate. This is because zinc binding likely involves the α-amino group of the N-terminal asparagine, making it less available for reaction with PITC and thus leading to a lower yield of Pth-asparagine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



